

Deoxyshikonofuran: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonofuran, also known as Deoxyshikonin or Arnebin VII, is a naturally occurring naphthoquinone compound that has garnered significant interest in the scientific community for its diverse biological activities.[1] Extracted from the roots of plants such as Arnebia euchroma and Lithospermum erythrorhizon, this small molecule has demonstrated potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Deoxyshikonofuran**, with a focus on its mechanism of action in cancer. Detailed experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

Deoxyshikonofuran is characterized by a 1,4-naphthoquinone core structure substituted with two hydroxyl groups and a 4-methylpent-3-enyl side chain.

Chemical Structure:



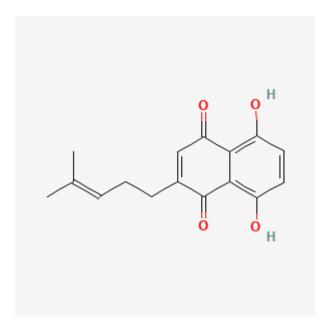


Table 1: Chemical and Physical Properties of **Deoxyshikonofuran**



Property	Value	Source
IUPAC Name	5,8-dihydroxy-2-(4-methylpent- 3-enyl)naphthalene-1,4-dione	[2]
Synonyms	Deoxyshikonin, Arnebin VII	[1]
CAS Number	43043-74-9	[2]
Molecular Formula	C16H16O4	[2][3]
Molecular Weight	272.29 g/mol	[2]
Appearance	Red amorphous powder	[1]
Melting Point	91°C (predicted)	
Boiling Point	503.7±50.0 °C (predicted)	_
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	
SMILES	CC(=CCC1=CC(=O)C2=C(C =CC(=C2C1=O)O)O)C	[2]
InChI	InChl=1S/C16H16O4/c1-9(2)4- 3-5-10-8-13(19)14-11(17)6-7- 12(18)15(14)16(10)20/h4,6- 8,17-18H,3,5H2,1-2H3	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **Deoxyshikonofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of **Deoxyshikonofuran** have been reported in a study by Zhang et al. (2019).[1][4] The chromatograms provide detailed information on the chemical shifts and coupling constants of the protons and carbons in the molecule, confirming its proposed structure.



Mass Spectrometry (MS):

Mass spectrometry data for **Deoxyshikonofuran** is available in the PubChem database.[2] A study on the chemical constituents of Arnebiae Radix also details the mass spectrometry fragmentation of **Deoxyshikonofuran**, showing a deprotonated molecular ion at m/z 271.0968 and a product ion base peak at m/z 203.0342.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of **Deoxyshikonofuran** is available on PubChem, obtained via the KBr wafer technique.[2]

Biological Activity and Mechanism of Action

Deoxyshikonofuran exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Deoxyshikonofuran has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of Deoxyshikonofuran



Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time (h)	Source
HT29	Colorectal Cancer	31.00 ± 0.78	24	[1]
HT29	Colorectal Cancer	10.97 ± 1.23	48	[1]
DLD-1	Colorectal Cancer	-	-	[1][6]
HCT-116	Colorectal Cancer	-	-	[1]
Caco-2	Colorectal Cancer	-	-	[1]

Deoxyshikonofuran induces apoptosis and causes cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[1] In HT29 cells, treatment with 0–50 μg/mL of **Deoxyshikonofuran** for 48 hours increased the percentage of early apoptotic cells from 1% to 29% and the percentage of cells in the G0/G1 phase from 44% to 67%.[1]

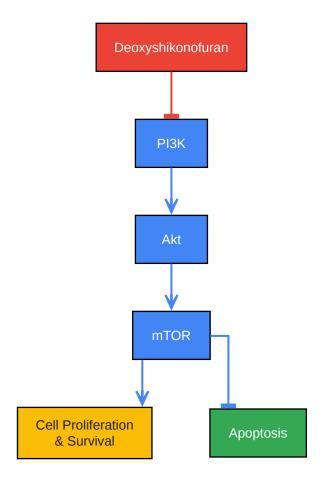
Signaling Pathways

The anti-cancer effects of **Deoxyshikonofuran** are primarily mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. PI3K/Akt/mTOR Pathway:

Deoxyshikonofuran has been shown to down-regulate the expression of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, phosphorylated PI3K (p-PI3K), Akt, phosphorylated Akt (p-Akt308), and mTOR in HT29 and DLD-1 colorectal cancer cells.[1][6][7] Inhibition of this pathway is a critical mechanism by which **Deoxyshikonofuran** exerts its anti-proliferative and pro-apoptotic effects.





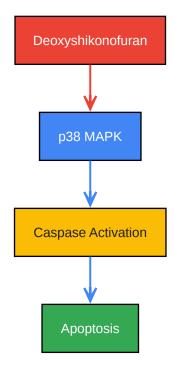
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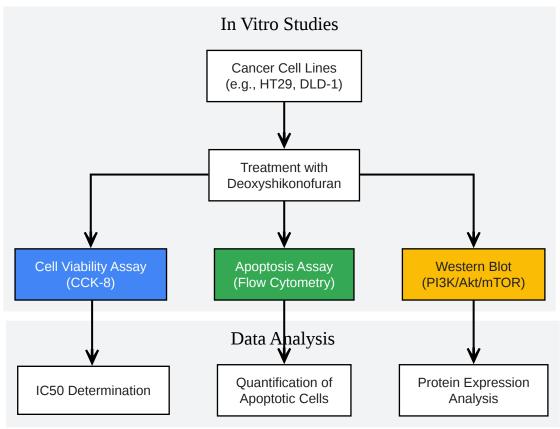
Caption: Deoxyshikonofuran inhibits the PI3K/Akt/mTOR signaling pathway.

2. p38 MAPK Pathway:

In addition to the PI3K/Akt/mTOR pathway, **Deoxyshikonofuran** has been found to induce apoptosis in human osteosarcoma cells through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.







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